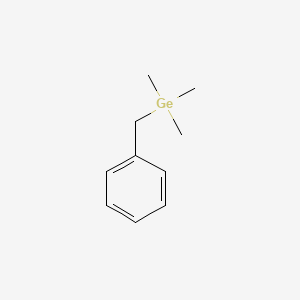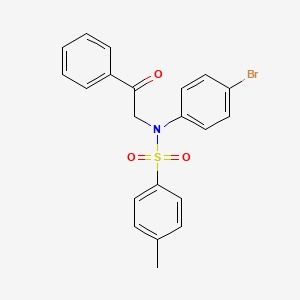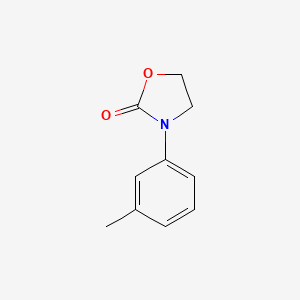
2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a phenol group substituted with diethylaminomethyl and two bulky trimethylpentan-2-yl groups. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol typically involves the electrophilic alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene using acid clay as a catalyst . The reaction is carried out under controlled conditions to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Mécanisme D'action
The mechanism of action of 2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in redox reactions, while the diethylaminomethyl group can interact with nucleophilic sites. These interactions can modulate various biochemical pathways and exert specific effects depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Known for its antioxidant activity and used in the synthesis of lubricating oils.
4-(2,4,4-trimethylpentan-2-yl)phenol: Shares structural similarities and is used in various industrial applications.
Uniqueness
2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of both diethylaminomethyl and bulky trimethylpentan-2-yl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
5428-87-5 |
|---|---|
Formule moléculaire |
C27H49NO |
Poids moléculaire |
403.7 g/mol |
Nom IUPAC |
2-(diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C27H49NO/c1-13-28(14-2)17-20-15-21(26(9,10)18-24(3,4)5)16-22(23(20)29)27(11,12)19-25(6,7)8/h15-16,29H,13-14,17-19H2,1-12H3 |
Clé InChI |
UJJMQKYEIMKJBA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
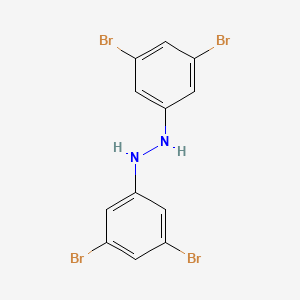

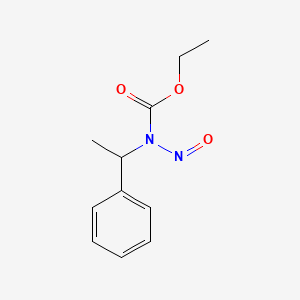
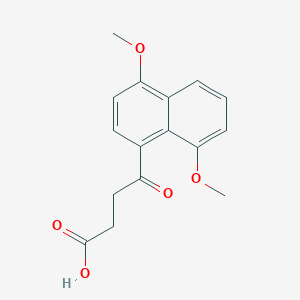
![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)
